molecular formula C9H17NO4S B8023989 tert-Butylthiomorpholine-2-carboxylate1,1-dioxide

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide

Cat. No.: B8023989
M. Wt: 235.30 g/mol
InChI Key: IGBRVIFMDUSJTA-UHFFFAOYSA-N
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Description

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.30 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiomorpholine ring substituted with a tert-butyl group and a carboxylate group.

Preparation Methods

The synthesis of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves several steps. One common method includes the reaction of thiomorpholine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide can be compared with other similar compounds such as:

    tert-Butylthiomorpholine-2-carboxylate: Lacks the 1,1-dioxide group, which affects its reactivity and applications.

    tert-Butylmorpholine-2-carboxylate: Contains a morpholine ring instead of a thiomorpholine ring, leading to different chemical properties and uses.

    tert-Butylsulfonylmorpholine:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,4-thiazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-10-4-5-15(7,12)13/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRVIFMDUSJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-54-5
Record name tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate
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